2-cyclopropyl-5-fluoro-1H-indole

Antitumor agents Bioreductive activation Structure-activity relationship

2-Cyclopropyl-5-fluoro-1H-indole (CAS 1068976-46-4) is a disubstituted indole building block with molecular formula C₁₁H₁₀FN and molecular weight 175.20 g/mol. It features a cyclopropyl group at the indole C2 position and a fluorine atom at the C5 position of the benzene ring.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B8700251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-fluoro-1H-indole
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(N2)C=CC(=C3)F
InChIInChI=1S/C11H10FN/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2H2
InChIKeyUUINSYODKLFSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-fluoro-1H-indole: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-Cyclopropyl-5-fluoro-1H-indole (CAS 1068976-46-4) is a disubstituted indole building block with molecular formula C₁₁H₁₀FN and molecular weight 175.20 g/mol [1]. It features a cyclopropyl group at the indole C2 position and a fluorine atom at the C5 position of the benzene ring. The compound is commercially available at ≥95% purity and is structurally classified within the broader cycloalkanoindole family, which has been patented for prostaglandin D2 receptor antagonism [2]. Its computed XLogP3 is 2.7, topological polar surface area is 15.8 Ų, and it possesses one hydrogen bond donor and one hydrogen bond acceptor [1].

Why 2-Cyclopropyl-5-fluoro-1H-indole Cannot Be Casually Replaced by Other C2- or C5-Substituted Indoles


The combination of a C2-cyclopropyl group and a C5-fluoro substituent on the indole scaffold creates a molecular profile that is not replicated by either substitution alone. The C2-cyclopropyl motif introduces unique electronic and steric properties that are absent in C2-alkyl analogs; in indoloquinone antitumor systems, a 2-cyclopropyl substituent was up to 100-fold more potent than 2-isopropyl, attributed to radical ring-opening chemistry that a simple alkyl group cannot undergo [1]. Simultaneously, C5-fluoro substitution modulates electronic distribution across the indole ring and influences metabolic stability, as evidenced by differential cytotoxicity and target engagement profiles of 5-fluoroindole derivatives compared to their non-fluorinated counterparts [2]. Mere replacement with 5-fluoro-1H-indole (lacking C2 substitution) or 2-cyclopropyl-1H-indole (lacking C5-fluoro) forfeits this synergistic scaffold geometry, while the regioisomeric 1-cyclopropyl-5-fluoro-1H-indole or the cyclopenta-fused 7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole present fundamentally different conformational and electronic landscapes, as detailed quantitatively below.

Quantitative Differentiation Evidence: 2-Cyclopropyl-5-fluoro-1H-indole vs. Closest Analogs and Alternatives


C2-Cyclopropyl vs. C2-Isopropyl Pharmacophoric Potency Differential in Indole-Based Antitumor Scaffolds

In a systematic SAR study of 2-cycloalkyl- and 2-alkyl-substituted indoloquinones, the 2-cyclopropyl substituent conferred up to 100-fold greater cytotoxicity against hypoxic cells compared to a 2-isopropyl substituent at the same position [1]. This potency advantage is attributed to the capacity of the cyclopropyl ring to undergo radical-mediated ring-opening, a mechanism unavailable to simple alkyl groups. While this study was conducted on indoloquinones rather than the unsubstituted indole core, it establishes the class-level principle that C2-cyclopropyl substitution on indole scaffolds can impart unique pharmacophoric properties not achievable with other C2-alkyl substituents.

Antitumor agents Bioreductive activation Structure-activity relationship

Physicochemical Differentiation: LogP and Lipophilicity Profile vs. 5-Fluoro-1H-indole and 2-Cyclopropyl-1H-indole

2-Cyclopropyl-5-fluoro-1H-indole exhibits an XLogP3 of 2.7 [1], which represents an additive contribution from both substituents relative to the mono-substituted analogs. 5-Fluoro-1H-indole has a LogP of approximately 2.2–2.5 [2], while 2-cyclopropyl-1H-indole has an XLogP3 of 2.7 [3]. The compound thus achieves higher lipophilicity than 5-fluoro-1H-indole (ΔLogP ≈ +0.2 to +0.5) while maintaining the same LogP as 2-cyclopropyl-1H-indole, indicating that the 5-fluoro substituent does not substantially alter the overall lipophilicity beyond the cyclopropyl contribution. This balanced lipophilicity profile, combined with a low topological polar surface area of 15.8 Ų [1], positions the compound favorably for blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Physicochemical properties Drug-likeness

Scaffold Topology Differentiation vs. 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (Same Molecular Formula, Different Geometry)

2-Cyclopropyl-5-fluoro-1H-indole and 7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole share the identical molecular formula (C₁₁H₁₀FN) and molecular weight (175.2 g/mol) [1], yet present fundamentally different three-dimensional architectures. The target compound features a C2-cyclopropyl substituent projecting outward from the indole C2 position with a single rotatable bond, while the cyclopenta-fused analog incorporates the cyclopentane ring rigidly fused to the indole [b] face, creating a planar tricyclic system with distinct conformational constraints. This topological difference results in different molecular shapes, electrostatic potential surfaces, and potential protein binding modes, despite identical atom composition.

Scaffold topology Conformational restriction Molecular design

Synthetic Orthogonality: C2 Substitution Directs Electrophilic Reactivity Away from C3, Enabling C6-Selective Functionalization

In indole chemistry, when both C2 and C3 positions are unsubstituted, electrophilic substitution occurs preferentially at C3. When C3 is blocked, electrophilic attack shifts to C2. Critically, when both C2 and C3 are substituted or blocked, electrophilic substitution is directed to the C6 position of the carbocyclic ring [1]. 2-Cyclopropyl-5-fluoro-1H-indole, with its C2 position occupied by the cyclopropyl group, forces any subsequent electrophilic functionalization away from the pyrrole ring and toward C6 (or C4/C7 depending on directing effects of the 5-fluoro substituent). In contrast, 5-fluoro-1H-indole (C2-unsubstituted) would undergo electrophilic substitution predominantly at C3, yielding a completely different substitution pattern. This regiochemical control is a key differentiator for synthetic planning.

Synthetic chemistry Regioselectivity C–H functionalization

5-Fluoro Substitution Effect on Biological Activity: Comparative SAR from 5-Fluorinated Indole Derivatives in Cancer Cell Lines

A SAR study of 5-fluorinated indole phytoalexin analogs evaluated cytotoxicity against seven human cancer cell lines and concluded that C5-fluoro substitution on the indole ring did not uniformly improve anticancer activity compared to non-fluorinated lead compounds [1]. Specifically, 5-fluoro analogs of spirobrassinin and related indole phytoalexins showed variable effects, with some derivatives losing potency relative to their non-fluorinated counterparts. This finding underscores that C5-fluoro substitution is not a universally beneficial modification; its effect is context-dependent and must be evaluated within the specific chemotype. By contrast, separate studies on 5-fluoroindole derivatives as PI3K/Akt inhibitors have demonstrated that certain 5-fluoro-substituted indoles can achieve IC₅₀ values of 8.5–9.4 µM against cervical cancer cell lines (HeLa and SiHa) with favorable selectivity over normal HEK293 cells [2], indicating that the 5-fluoro group can contribute positively when paired with appropriate C3/C2 substitution patterns.

Fluorine substitution Anticancer activity Metabolic stability

Regioisomeric Differentiation: 2-Cyclopropyl-5-fluoro-1H-indole vs. 1-Cyclopropyl-5-fluoro-1H-indole

The N1-cyclopropyl regioisomer (1-cyclopropyl-5-fluoro-1H-indole, CAS 1956324-36-9) shares identical molecular formula (C₁₁H₁₀FN) and MW (175.2) with the target compound [1]. However, placement of the cyclopropyl group on N1 versus C2 fundamentally alters: (i) the indole N–H hydrogen bond donor capacity (preserved in the C2-isomer, absent in the N1-isomer); (ii) the electronic properties of the pyrrole ring; and (iii) the spatial orientation of the cyclopropyl group relative to the indole plane. Published binding data for related indole derivatives demonstrate that N1-substitution vs. C2-substitution can lead to complete loss or gain of target affinity depending on the receptor; for example, 5-fluoro-3-[(4-piperidinyl)methyl]indole displays high affinity for the serotonin uptake site, but N-methylation abolishes this affinity .

Regioisomerism N-substitution Receptor binding

Optimal Research and Procurement Application Scenarios for 2-Cyclopropyl-5-fluoro-1H-indole


Scaffold-Hopping and Patent-Breaking in Prostaglandin D2 (DP) Receptor Antagonist Programs

The fluoro-substituted cycloalkanoindole patent family (US 7,618,994 B2; Merck Sharp & Dohme) explicitly claims indole derivatives with cyclopropyl and fluoro substituents as DP receptor antagonists for allergic and inflammatory diseases [1]. 2-Cyclopropyl-5-fluoro-1H-indole serves as a direct building block for exploring this chemotype, enabling the construction of novel analogs that retain the C2-cyclopropyl and C5-fluoro pharmacophoric elements while modifying the C3 position for IP differentiation. The C2-cyclopropyl group's demonstrated capacity for 100-fold potency enhancement over C2-isopropyl in related indole systems [2] provides a mechanistically grounded rationale for prioritizing cyclopropyl-bearing analogs in lead optimization.

Kinase Inhibitor Fragment Growing with Orthogonal Synthetic Handle

For kinase drug discovery programs targeting the ATP-binding site, the indole N–H frequently engages the kinase hinge region as a hydrogen bond donor. 2-Cyclopropyl-5-fluoro-1H-indole preserves this critical HBD (1 donor) [1] while the C2-cyclopropyl group blocks electrophilic substitution at C2/C3, directing functionalization to C6 [3]. This regiochemical control enables the deliberate installation of solubilizing groups or additional binding elements at the solvent-exposed C6 position without protecting group strategies, offering a synthetic efficiency advantage over 5-fluoro-1H-indole which would require C3 protection before C6 elaboration. The balanced LogP of 2.7 [1] is within the typical kinase inhibitor lipophilic efficiency range.

CNS-Penetrant Lead Series Requiring Balanced Lipophilicity and Low TPSA

With a computed XLogP3 of 2.7 and a topological polar surface area of only 15.8 Ų [1], 2-cyclopropyl-5-fluoro-1H-indole satisfies key physicochemical criteria for blood-brain barrier penetration (typically LogP 2–4, TPSA < 60–70 Ų). Compared to 5-fluoro-1H-indole (LogP ~2.2–2.5), the target compound provides incrementally higher lipophilicity without exceeding typical CNS drug space boundaries [4]. The 5-fluoro substituent may additionally confer metabolic stability advantages by blocking CYP450-mediated hydroxylation at the C5 position of the indole ring, a common metabolic soft spot for unsubstituted indoles. This makes the compound a privileged starting point for neuroscience and psychiatric disease targets where CNS exposure is required.

Combinatorial Library Synthesis Leveraging Cyclopropyl Ring-Opening Bioactivation

The unique capacity of the cyclopropyl group to undergo radical-mediated ring-opening—demonstrated to contribute up to 100-fold potency gains in indoloquinone antitumor agents [2]—opens the possibility of designing prodrugs or bioreductively activated agents that exploit this mechanism. 2-Cyclopropyl-5-fluoro-1H-indole can serve as a versatile building block for constructing libraries of C3-derivatized analogs intended for evaluation in hypoxia-selective or radical-mediated cytotoxicity assays. The combination of a bioactivatable C2-cyclopropyl group with a metabolically stabilizing C5-fluoro substituent represents a rationally designed dual-function scaffold that cannot be replicated using mono-substituted indole building blocks.

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